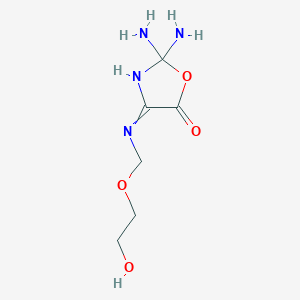
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one is a chemical compound known for its unique structure and properties It is often studied in the context of its formation as a degradation product of acyclovir, an antiviral medication
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one can be synthesized through the photodegradation of acyclovir in aqueous solutions. The process involves exposing an aqueous solution of acyclovir in phosphate buffer (pH 7) to light of wavelength greater than 270 nm under aerobic conditions . This results in the formation of several degradation products, including this compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. Its production is primarily limited to laboratory-scale synthesis for research purposes.
Chemical Reactions Analysis
Types of Reactions
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one undergoes various chemical reactions, including oxidation and substitution reactions. These reactions are typically studied to understand the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions
The photodegradation of acyclovir, which leads to the formation of this compound, involves the use of light as a reagent. The reaction conditions include an aqueous solution of acyclovir in phosphate buffer (pH 7) and exposure to light of wavelength greater than 270 nm .
Major Products Formed
The major products formed from the photodegradation of acyclovir include this compound, (2-hydroxyethoxy)methyl spiroiminodihydantoin, and (2-hydroxyethoxy)methyl(amino)-2-imino-1,2-dihydroimidazole-5-one .
Scientific Research Applications
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, providing insights into the behavior of similar compounds.
Biology: The compound’s formation as a degradation product of acyclovir makes it relevant in the study of antiviral drug stability and degradation pathways.
Medicine: Understanding the degradation products of antiviral drugs like acyclovir can help in developing more stable and effective medications.
Industry: While not widely used industrially, the compound’s study can contribute to the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one is primarily related to its formation through the photodegradation of acyclovir. The process involves the absorption of light by acyclovir, leading to the formation of reactive intermediates that subsequently form the compound . The molecular targets and pathways involved in this process are linked to the photochemical reactions of acyclovir.
Comparison with Similar Compounds
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one can be compared with other degradation products of acyclovir, such as:
- (2-hydroxyethoxy)methyl spiroiminodihydantoin
- (2-hydroxyethoxy)methyl(amino)-2-imino-1,2-dihydroimidazole-5-one
These compounds share similar formation pathways but differ in their chemical structures and properties. The uniqueness of this compound lies in its specific oxazolidinone ring structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H12N4O4 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2,2-diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C6H12N4O4/c7-6(8)10-4(5(12)14-6)9-3-13-2-1-11/h11H,1-3,7-8H2,(H,9,10) |
InChI Key |
OFTAYMTWBNJBPB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCN=C1C(=O)OC(N1)(N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















